molecular formula C18H26O6 B162650 18-Cooh-19,20-ltb4 CAS No. 102674-12-4

18-Cooh-19,20-ltb4

Cat. No. B162650
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-USRRKILKSA-N
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Description

Synthesis Analysis

18-Cooh-19,20-ltb4 is a β-oxidation metabolite of Leukotriene B4 (LTB4). The synthesis involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver.


Molecular Structure Analysis

The molecular formula of 18-Cooh-19,20-ltb4 is C18H26O6 . The systematic name is (4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid .


Chemical Reactions Analysis

Leukotriene B4 (LTB4) is metabolized into several metabolites, including 18-carboxy-19,20-dinor-LTB4. This process involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver.


Physical And Chemical Properties Analysis

The exact mass of 18-Cooh-19,20-ltb4 is 338.17294 g/mol . It has 24 heavy atoms, no rings, no aromatic rings, and 13 rotatable bonds . Its topological polar surface area is 115.06, and it has 4 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Metabolism and Biological Activity

  • Metabolism in Isolated Rat Hepatocytes : Leukotriene B4 (LTB4) is metabolized in isolated rat hepatocytes into several metabolites, including 18-carboxy-19,20-dinor-LTB4. This process involves the action of 2,4-dienoyl-CoA reductase and indicates beta-oxidation as a significant route for LTB4 metabolism in the liver (Shirley & Murphy, 1990).

  • Interaction with Human Neutrophils : Leukotriene B4 (LTB4) and its metabolites, including 20-COOH-LTB4, exhibit varying degrees of potency in activating human neutrophils. LTB4 is a more potent activator than its dicarboxylic acid derivative, 20-COOH-LTB4, suggesting differential biological activities of these compounds (Serhan et al., 1982).

  • Biological Activities in Rat Neutrophils and Guinea Pig Parenchymal Strip : The biological activities of synthetic LTB4 and its ω-oxidation products, including 20 COOH-LTB4, have been assessed in rat neutrophils and guinea pig parenchymal strips. The study indicates that while ω-oxidation is a biological inactivation route for LTB4, some metabolites like 20 OH-LTB4 retain significant biological activity (Ford-Hutchinson et al., 1983).

  • Chemotaxis of Human Neutrophils and Eosinophils : Synthetic LTB4 and its metabolites, including 20-OH-LTB4 and 20-COOH-LTB4, induce chemotaxis and chemokinesis in human neutrophils and eosinophils. The study reveals that 20-COOH-LTB4 is less active than the parent compound, LTB4, highlighting the variation in the chemotactic activity of these leukotrienes (Czarnetzki & Rosenbach, 1986).

properties

IUPAC Name

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRIIHRGMKHPHN-USRRKILKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144690
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-Cooh-19,20-ltb4

CAS RN

102674-12-4
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102674-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Carboxy-19,20-dinorleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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